molecular formula C18H16N2O4 B13123215 Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate

Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate

Cat. No.: B13123215
M. Wt: 324.3 g/mol
InChI Key: GDCADIIOMOKCEL-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is a complex organic compound belonging to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

  • Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
  • Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate

Comparison: Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is unique due to its tetrahydroisoindole ring, which imparts distinct chemical and biological properties compared to other isoindoline derivatives. Its structural complexity and potential for diverse functionalization make it a valuable compound for various applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate

InChI

InChI=1S/C18H16N2O4/c1-24-18(23)15-12-7-3-2-6-11(12)10-19(15)20-16(21)13-8-4-5-9-14(13)17(20)22/h4-5,8-10H,2-3,6-7H2,1H3

InChI Key

GDCADIIOMOKCEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCCC2=CN1N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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